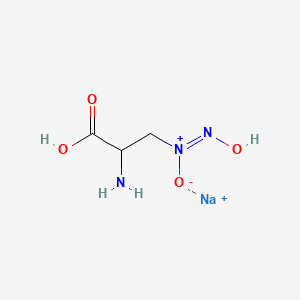
Deoxycholicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxycholic acid is a secondary bile acid produced by the metabolism of intestinal bacteria. It is one of the metabolic byproducts of cholic acid, a primary bile acid secreted by the liver. Deoxycholic acid plays a crucial role in the emulsification and absorption of dietary fats in the intestine. It is also used in various medical and cosmetic applications, particularly for the reduction of submental fat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deoxycholic acid can be synthesized through several methods, including the oxidation of cholic acid. One common synthetic route involves the microbial fermentation of phytosterols using specific strains of Mycobacterium. This process yields intermediates that can be further converted into deoxycholic acid through chemical reactions .
Industrial Production Methods
Industrial production of deoxycholic acid often involves the extraction and purification from bile sources. The process includes several steps such as hydrolysis, crystallization, and filtration to obtain high-purity deoxycholic acid. Advanced methods also utilize enzymatic reactions to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Deoxycholic acid undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes reagents like thionyl chloride or phosphorus tribromide
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of deoxycholic acid, which have distinct properties and applications .
Aplicaciones Científicas De Investigación
Deoxycholic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies on its role in lipid metabolism and its effects on cellular processes.
Medicine: Employed in the treatment of gallstones and as an injectable for fat reduction.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics .
Mecanismo De Acción
Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to cell lysis and the subsequent removal of fat cells by macrophages. This mechanism is particularly useful in cosmetic procedures for fat reduction .
Comparación Con Compuestos Similares
Deoxycholic acid is similar to other bile acids such as:
- Cholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
- Lithocholic acid
Uniqueness
Deoxycholic acid is unique in its strong emulsifying properties and its ability to disrupt adipocyte cell membranes, making it particularly effective for fat reduction treatments .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1 |
Clave InChI |
KXGVEGMKQFWNSR-GPTTVZJUSA-N |
SMILES isomérico |
CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)



![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trichlorosilyl)propyl]-](/img/structure/B13413278.png)

![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)
